Seletalisib

Übersicht

Beschreibung

Seletalisib is a novel small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This enzyme plays a crucial role in the regulation of cellular survival, development, and function, particularly in immune cells such as leukocytes . This compound has shown potential as a therapeutic candidate for the treatment of B-cell malignancies and autoimmune diseases driven by dysregulated proinflammatory cytokine secretion .

Wissenschaftliche Forschungsanwendungen

Seletalisib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um den PI3Kδ-Signalweg und seine Rolle in zellulären Prozessen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die Funktion und Entwicklung von Immunzellen.

Medizin: Als potenzieller Wirkstoff zur Behandlung von Autoimmunerkrankungen und B-Zell-Malignomen untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die den PI3Kδ-Signalweg anvisieren.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv das PI3Kδ-Enzym hemmt. Diese Hemmung blockiert die Phosphorylierung der Proteinkinase B (AKT) nach Aktivierung des B-Zell-Rezeptors in einer B-Zell-Linie . Zusätzlich hemmt this compound die N-Formylpeptid-stimulierte Superoxidfreisetzung aus humanen Neutrophilen, was seine PI3Kδ-spezifische Aktivität demonstriert . Die beteiligten molekularen Zielstrukturen und Signalwege umfassen den PI3K-AKT-Signalweg, der für die Entwicklung und Funktion von Immunzellen entscheidend ist .

Wirkmechanismus

Target of Action

Seletalisib is a potent, ATP-competitive, and selective inhibitor of Phosphoinositide 3-kinases delta (PI3Kδ) . PI3Kδ is predominantly expressed in lymphocytes and plays a key role in immune cell development and function .

Mode of Action

This compound interacts with its target, PI3Kδ, by blocking its activity. This inhibition results in the blockage of Protein Kinase B (AKT) phosphorylation following the activation of the B-cell receptor in a B-cell line . This interaction leads to changes in the cellular functions of the immune system.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . By inhibiting PI3Kδ, this compound prevents the phosphorylation of AKT, a key protein in this pathway. This action disrupts the downstream effects of the pathway, which include cell survival, proliferation, and differentiation.

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. It has been observed that the mean plasma concentration-time profiles of this compound increase with increasing dose after single and multiple dosing, with no major deviations from dose proportionality . The apparent terminal half-life values were supportive of once-daily dosing .

Result of Action

This compound’s action results in several molecular and cellular effects. It has been shown to block human T-cell production of several cytokines from activated T-cells . Additionally, this compound inhibits B-cell proliferation and cytokine release . These effects contribute to its potential therapeutic use in treating immune-inflammatory diseases.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic mutations resulting in activated PI3Kδ syndrome (APDS) can affect the drug’s action . Furthermore, the drug’s efficacy and safety have been evaluated in different patient populations, including those with primary Sjogren’s Syndrome and psoriasis . These studies provide valuable insights into how different environments and conditions can influence the action of this compound.

Biochemische Analyse

Biochemical Properties

Seletalisib is a potent, ATP-competitive, and selective PI3Kδ inhibitor able to block protein kinase B (AKT) phosphorylation following activation of the B-cell receptor in a B-cell line . It interacts with PI3Kδ, a key signaling enzyme regulating cellular survival, development, and function .

Cellular Effects

This compound has shown to potently inhibit T cell differentiation and function, as well as block activation and proliferation of B cells . It has also demonstrated inhibition of human T-cell production of several cytokines from activated T-cells, and inhibited B-cell proliferation and cytokine release .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the phosphorylation of protein kinase B (AKT) following the activation of the B-cell receptor in a B-cell line . This inhibition is specific to PI3Kδ, demonstrating the selectivity of this compound .

Temporal Effects in Laboratory Settings

This compound has shown dose-dependent inhibition in an in vivo rat model of anti-CD3-antibody-induced interleukin 2 release . Over time, it has demonstrated consistent inhibition of PI3K signaling, measured by a reduction in pAKT and pS6 expression, in T cells derived from patients with psoriasis .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the search results, it has been evaluated in an in vivo rat model of inflammation .

Metabolic Pathways

This compound is primarily eliminated by combined hepatic metabolism and biliary excretion . It interacts with the PI3Kδ pathway, which plays a key role in immune cell development and function .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the search results. It has been shown to inhibit PI3K signaling in T cells, suggesting that it interacts with this pathway at the subcellular level .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for Seletalisib involve several steps, including the formation of key intermediates and final coupling reactions. While specific industrial production methods are proprietary, the general approach involves the use of advanced organic synthesis techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Seletalisib durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an Stellen, an denen funktionelle Gruppen vorhanden sind.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogene . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Seletalisib ist einzigartig in seiner hohen Selektivität und Potenz als PI3Kδ-Inhibitor. Ähnliche Verbindungen umfassen:

Idelalisib: Ein weiterer PI3Kδ-Inhibitor, der zur Behandlung bestimmter Arten von B-Zell-Malignomen eingesetzt wird.

Duvelisib: Ein dualer Inhibitor von PI3Kδ und PI3Kγ, der für ähnliche therapeutische Zwecke eingesetzt wird.

Copanlisib: Ein Pan-PI3K-Inhibitor mit Aktivität gegen mehrere PI3K-Isoformen.

Im Vergleich zu diesen Verbindungen bietet this compound eine selektivere Hemmung von PI3Kδ, was potenziell Off-Target-Effekte reduziert und therapeutische Ergebnisse verbessert .

Eigenschaften

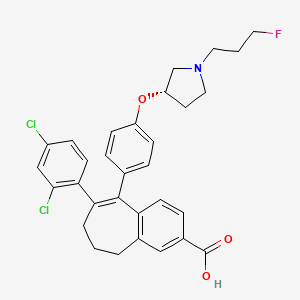

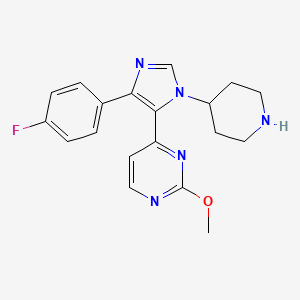

IUPAC Name |

N-[(1R)-1-[8-chloro-2-(1-oxidopyridin-1-ium-3-yl)quinolin-3-yl]-2,2,2-trifluoroethyl]pyrido[3,2-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClF3N6O/c24-16-6-1-4-13-10-15(18(31-19(13)16)14-5-3-9-33(34)11-14)21(23(25,26)27)32-22-20-17(29-12-30-22)7-2-8-28-20/h1-12,21H,(H,29,30,32)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLJHGXOFYUARS-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])C(C(F)(F)F)NC4=NC=NC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])[C@H](C(F)(F)F)NC4=NC=NC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClF3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1362850-20-1 | |

| Record name | Seletalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELETALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CW205BDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Seletalisib?

A1: this compound functions as a highly selective and potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). [] It achieves this by competitively binding to the ATP-binding site of PI3Kδ, effectively blocking its kinase activity. [, ] This inhibition disrupts downstream signaling pathways crucial for lymphocyte activation, proliferation, and cytokine production, ultimately modulating immune responses. [, , , ]

Q2: How does this compound impact downstream signaling pathways in immune cells?

A2: By inhibiting PI3Kδ, this compound significantly reduces the phosphorylation of AKT, a key downstream effector of the PI3K pathway. [, ] This, in turn, impacts the phosphorylation of other molecules downstream of AKT, such as ribosomal protein S6, 4E-BP1, and NF-κB p65, ultimately hindering critical cellular processes involved in inflammation and immune responses. []

Q3: What is the significance of PI3Kδ in the context of autoimmune diseases like psoriasis and Sjögren's Syndrome?

A3: Research suggests that the PI3Kδ pathway is upregulated in inflammatory conditions like psoriasis and Sjögren's Syndrome. [, , ] In psoriasis, PI3Kδ is overexpressed not just in infiltrating immune cells but also in proliferating keratinocytes, contributing to both immune dysregulation and epidermal hyperplasia. [] Similarly, in Sjögren's Syndrome, PI3Kδ activation is observed within salivary glands, particularly in T/B cell aggregates and CD138+ plasma cells, potentially driving inflammation and glandular dysfunction. []

Q4: What evidence supports the therapeutic potential of this compound in preclinical models of inflammatory diseases?

A4: Preclinical studies using this compound have shown promising results. In a murine model of focal sialoadenitis, which mimics aspects of Sjögren's Syndrome, this compound treatment effectively reduced lymphocyte and plasma cell accumulation within salivary glands, both prophylactically and therapeutically. [] Additionally, this compound significantly impacted the production of chemokines and cytokines associated with ectopic lymphoneogenesis and improved saliva flow and autoantibody production. [] In psoriasis models, this compound administration led to a reduction in the severity of the psoriasiform phenotype, restoring normal keratinocyte proliferation and differentiation while also dampening cutaneous inflammatory responses. []

Q5: What is the current understanding of this compound's pharmacokinetic profile in humans?

A5: Human studies indicate that this compound exhibits a favorable pharmacokinetic profile. It demonstrates high oral bioavailability (approximately 97%) and a relatively long half-life of around 24 hours, supporting once-daily dosing. [] Following oral administration, unchanged this compound represents the major component detected in plasma (94.8%). [] The primary route of elimination is fecal, with the majority excreted as metabolites. []

Q6: Have there been any clinical trials investigating the efficacy of this compound in human patients?

A6: Yes, a phase 2, double-blind, placebo-controlled study (NCT02610543) investigated the efficacy and safety of this compound in patients with primary Sjögren's Syndrome (PSS). [, , ] While early termination due to recruitment challenges limited statistical power, the study revealed a trend towards clinical improvement in ESSDAI and ESSPRI scores, suggesting potential benefits in managing PSS symptoms. [, ] Additionally, histological analyses of salivary gland biopsies demonstrated encouraging effects of this compound on the organization and extent of lymphocytic infiltration. [, ]

Q7: What are the potential benefits of this compound's selectivity for PI3Kδ over other PI3K isoforms?

A7: The selectivity of this compound for PI3Kδ over other PI3K isoforms is a crucial aspect of its therapeutic potential. By specifically targeting PI3Kδ, which is predominantly expressed in leukocytes, this compound is designed to minimize off-target effects on other cell types and tissues. [, , ] This targeted inhibition holds promise for a more favorable safety profile compared to broader-spectrum PI3K inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)